4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane
4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane
Dihydro-6-isopropyl-2, 4-dimethyl-4H-1, 3, 5-dithiazine belongs to the class of organic compounds known as 1, 3, 5-dithiazinanes. These are cyclic compounds that contain a dithiazinane ring, which is a saturated heterocycle that consisting of one nitrogen atom, two sulfur atoms at the 1-, 3-, and 5- position, respectively. Dihydro-6-isopropyl-2, 4-dimethyl-4H-1, 3, 5-dithiazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dihydro-6-isopropyl-2, 4-dimethyl-4H-1, 3, 5-dithiazine is primarily located in the cytoplasm. Dihydro-6-isopropyl-2, 4-dimethyl-4H-1, 3, 5-dithiazine is a cocoa, meaty, and peanut tasting compound that can be found in mollusks. This makes dihydro-6-isopropyl-2, 4-dimethyl-4H-1, 3, 5-dithiazine a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
104691-41-0
VCID:
VC20752019
InChI:
InChI=1S/C8H17NS2/c1-5(2)8-9-6(3)10-7(4)11-8/h5-9H,1-4H3
SMILES:
CC1NC(SC(S1)C)C(C)C
Molecular Formula:
C8H17NS2
Molecular Weight:
191.4 g/mol
4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane
CAS No.: 104691-41-0
Main Products
VCID: VC20752019
Molecular Formula: C8H17NS2
Molecular Weight: 191.4 g/mol
* For research use only. Not for human or veterinary use.

Description | Dihydro-6-isopropyl-2, 4-dimethyl-4H-1, 3, 5-dithiazine belongs to the class of organic compounds known as 1, 3, 5-dithiazinanes. These are cyclic compounds that contain a dithiazinane ring, which is a saturated heterocycle that consisting of one nitrogen atom, two sulfur atoms at the 1-, 3-, and 5- position, respectively. Dihydro-6-isopropyl-2, 4-dimethyl-4H-1, 3, 5-dithiazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dihydro-6-isopropyl-2, 4-dimethyl-4H-1, 3, 5-dithiazine is primarily located in the cytoplasm. Dihydro-6-isopropyl-2, 4-dimethyl-4H-1, 3, 5-dithiazine is a cocoa, meaty, and peanut tasting compound that can be found in mollusks. This makes dihydro-6-isopropyl-2, 4-dimethyl-4H-1, 3, 5-dithiazine a potential biomarker for the consumption of this food product. |
---|---|
CAS No. | 104691-41-0 |
Product Name | 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane |
Molecular Formula | C8H17NS2 |
Molecular Weight | 191.4 g/mol |
IUPAC Name | 2,4-dimethyl-6-propan-2-yl-1,3,5-dithiazinane |
Standard InChI | InChI=1S/C8H17NS2/c1-5(2)8-9-6(3)10-7(4)11-8/h5-9H,1-4H3 |
Standard InChIKey | NOOYZCFJVKLILW-UHFFFAOYSA-N |
SMILES | CC1NC(SC(S1)C)C(C)C |
Canonical SMILES | CC1NC(SC(S1)C)C(C)C |
Density | 0.951-0.959 |
Physical Description | Clear to pale yellow liquid; peanuty, meaty, cocoa-like odou |
Solubility | Soluble in propylene glycol, triacetin Miscible at room temperature (in ethanol) |
PubChem Compound | 529052 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator
191.3566 g/mol